molecular formula C24H28N2 B160602 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene CAS No. 2687-27-6

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene

Cat. No.: B160602
CAS No.: 2687-27-6
M. Wt: 344.5 g/mol
InChI Key: KWOIWTRRPFHBSI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic substitution reactions, making the compound reactive towards various electrophiles . The pathways involved in its action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its amino groups, which provide it with distinct reactivity and applications in various fields .

Properties

IUPAC Name

4-[2-[3-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16H,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOIWTRRPFHBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893472
Record name Bisaniline M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2687-27-6
Record name 4,4′-[1,3-Phenylenebis(1-methylethylidene)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisaniline M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene in the synthesis of gas separation membranes?

A: this compound serves as a diamine monomer in the synthesis of polyimide copolymers. [, ] These copolymers are used to create membranes capable of separating gases like oxygen from a mixture. The specific structure of this diamine, along with other chosen monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and 2,3,5,6-tetramethyl-1,4-phenylenediamine, contributes to the final polymer's properties, influencing its permeability and selectivity for specific gases. []

Q2: How does the incorporation of this compound into polyimides affect their gas separation performance?

A: While the provided research [, ] focuses on the synthesis and general properties of the polyimide copolymer containing this compound, it doesn't delve into specific gas separation data or compare its performance to polymers lacking this monomer. Further research is needed to directly assess how this diamine contributes to the oxygen permeability and selectivity of the resulting membrane.

Q3: What are the potential advantages of using polyimides synthesized with this compound in gas separation applications?

A: The research suggests that incorporating this compound into polyimides can lead to membranes with high oxygen permeability and selectivity. [, ] This is desirable for applications requiring efficient oxygen enrichment, such as:

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